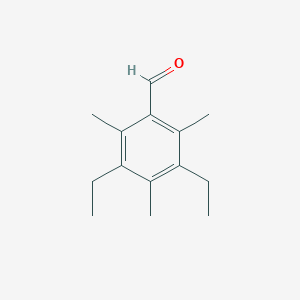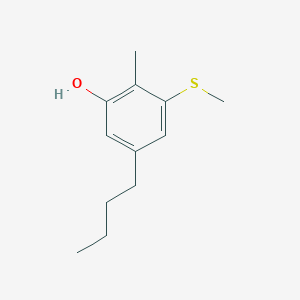![molecular formula C30H20N2O B14395398 1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine CAS No. 89449-73-0](/img/structure/B14395398.png)
1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine is a heterocyclic compound characterized by a fused furan and pyridazine ring system with four phenyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine typically involves multi-step organic reactionsThe final step often involves cyclization to form the furo[3,4-d]pyridazine ring system .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
1,4,5,7-Tetramethylfuro[3,4-d]pyridazine: This compound has methyl groups instead of phenyl groups and exhibits different chemical properties and reactivity.
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: This compound contains bromine atoms and a thiadiazole ring, leading to distinct electronic and steric effects.
Uniqueness: 1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine is unique due to its combination of a furan and pyridazine ring system with four phenyl groups. This structure imparts specific electronic and steric properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
89449-73-0 |
|---|---|
Fórmula molecular |
C30H20N2O |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
1,4,5,7-tetraphenylfuro[3,4-d]pyridazine |
InChI |
InChI=1S/C30H20N2O/c1-5-13-21(14-6-1)27-25-26(28(32-31-27)22-15-7-2-8-16-22)30(24-19-11-4-12-20-24)33-29(25)23-17-9-3-10-18-23/h1-20H |
Clave InChI |
DDHLVYMFWMCLOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=C(O2)C4=CC=CC=C4)C(=NN=C3C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14395315.png)


![Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester](/img/structure/B14395346.png)

![1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium](/img/structure/B14395366.png)

![4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one](/img/structure/B14395373.png)

![1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane](/img/structure/B14395393.png)

![N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14395404.png)
![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)
